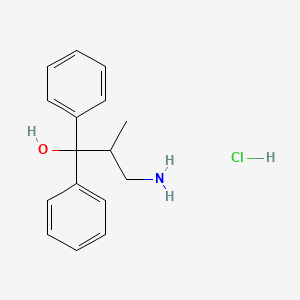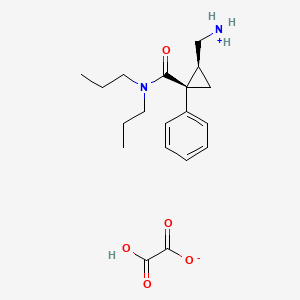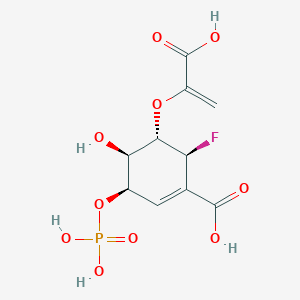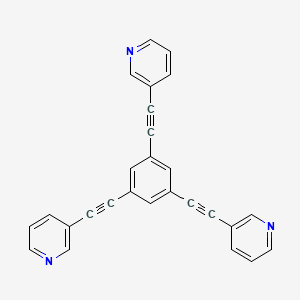
1,3,5-Tris(pyridin-3-ylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(pyridin-3-ylethynyl)benzene is an organic compound with the molecular formula C27H15N3. It is a trimeric molecule consisting of a benzene core substituted with three pyridin-3-ylethynyl groups at the 1, 3, and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(pyridin-3-ylethynyl)benzene can be synthesized through a multi-step process involving the coupling of pyridin-3-ylacetylene with a benzene derivative. One common method involves the Sonogashira coupling reaction, where a palladium catalyst is used to couple the pyridin-3-ylacetylene with 1,3,5-tribromobenzene under an inert atmosphere .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(pyridin-3-ylethynyl)benzene undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, such as copper(I) iodide, leading to the formation of coordination frameworks.
Substitution Reactions: The pyridinyl groups can participate in substitution reactions, where the hydrogen atoms on the pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper(I) Iodide: Used in coordination reactions to form metal-organic frameworks.
Major Products
Coordination Complexes: Formation of various coordination frameworks with metal ions.
Substituted Derivatives: Products formed from substitution reactions on the pyridine rings.
Applications De Recherche Scientifique
1,3,5-Tris(pyridin-3-ylethynyl)benzene has several scientific research applications:
Materials Science:
Luminescence Studies: Investigated for its luminescent properties when coordinated with metal ions, making it useful in the development of light-emitting materials.
Supramolecular Chemistry: Employed in the design of supramolecular assemblies and host-guest systems due to its ability to form stable complexes with various guest molecules.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(pyridin-3-ylethynyl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as ligands, binding to metal centers and forming stable coordination complexes. These interactions can lead to the formation of various structural motifs, such as 1D, 2D, and 3D frameworks, depending on the reaction conditions and the nature of the metal ions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(pyridin-4-ylethynyl)benzene: Similar in structure but with pyridin-4-ylethynyl groups instead of pyridin-3-ylethynyl groups.
1,3,5-Tris(phenylethynyl)benzene: Contains phenylethynyl groups instead of pyridin-3-ylethynyl groups.
Propriétés
Formule moléculaire |
C27H15N3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
3-[2-[3,5-bis(2-pyridin-3-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C27H15N3/c1-4-22(19-28-13-1)7-10-25-16-26(11-8-23-5-2-14-29-20-23)18-27(17-25)12-9-24-6-3-15-30-21-24/h1-6,13-21H |
Clé InChI |
RRBPYFLWTXCPGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C#CC2=CC(=CC(=C2)C#CC3=CN=CC=C3)C#CC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




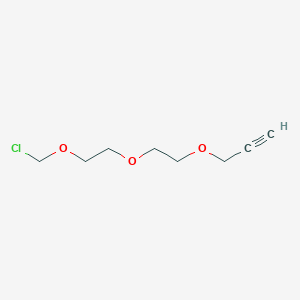
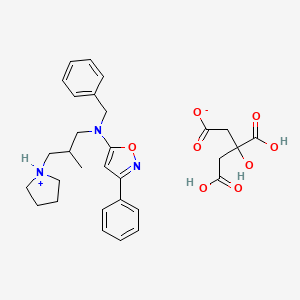
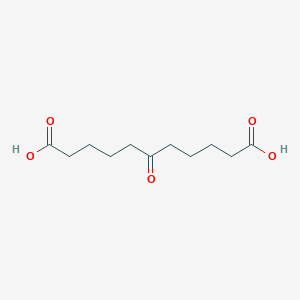

![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)

